2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 326889-52-5
VCID: VC21427877
InChI: InChI=1S/C29H32N2O3/c32-26-23-5-1-3-22-4-2-6-24(25(22)23)27(33)31(26)17-18-7-9-30(10-8-18)28(34)29-14-19-11-20(15-29)13-21(12-19)16-29/h1-6,18-21H,7-17H2
SMILES: C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C56CC7CC(C5)CC(C7)C6
Molecular Formula: C29H32N2O3
Molecular Weight: 456.6g/mol

2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione

CAS No.: 326889-52-5

Cat. No.: VC21427877

Molecular Formula: C29H32N2O3

Molecular Weight: 456.6g/mol

* For research use only. Not for human or veterinary use.

2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione - 326889-52-5

Specification

CAS No. 326889-52-5
Molecular Formula C29H32N2O3
Molecular Weight 456.6g/mol
IUPAC Name 2-[[1-(adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C29H32N2O3/c32-26-23-5-1-3-22-4-2-6-24(25(22)23)27(33)31(26)17-18-7-9-30(10-8-18)28(34)29-14-19-11-20(15-29)13-21(12-19)16-29/h1-6,18-21H,7-17H2
Standard InChI Key UUADPNSEOIDAHF-UHFFFAOYSA-N
SMILES C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C56CC7CC(C5)CC(C7)C6
Canonical SMILES C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C56CC7CC(C5)CC(C7)C6

Introduction

PropertyValue
CAS Number326889-52-5
Molecular FormulaC29H32N2O3
Molecular Weight456.6 g/mol
IUPAC Name2-[[1-(adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Standard InChIInChI=1S/C29H32N2O3/c32-26-23-5-1-3-22-4-2-6-24(25(22)23)27(33)31(26)17-18-7-9-30(10-8-18)28(34)29-14-19-11-20(15-29)13-21(12-19)16-29/h1-6,18-21H,7-17H2
Standard InChIKeyUUADPNSEOIDAHF-UHFFFAOYSA-N
PubChem Compound ID2906097

The chemical identifiers provide a precise means of referencing this compound in scientific literature and databases, facilitating research and information exchange across the scientific community .

Historical Context and Development

The development of 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione represents an advancement in medicinal chemistry, particularly in the design of compounds targeting specific biological receptors. The integration of the adamantane moiety, known for its rigid cage-like structure, with pharmacologically active isoquinoline derivatives has been a strategic approach in drug discovery efforts focused on enhancing biological activity and improving pharmacokinetic properties. This compound exemplifies the rational design principles employed in modern medicinal chemistry, where structural elements are carefully selected and combined to achieve desired therapeutic effects.

Structural Features and Chemical Properties

Molecular Structure Analysis

The structural architecture of 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione consists of three principal components interconnected in a specific arrangement:

  • Adamantane Core: The tricyclic adamantane (tricyclo[3.3.1.13,7]decane) structure contributes rigidity and lipophilicity to the molecule. This cage-like hydrocarbon framework is connected to the piperidine ring via a carbonyl linkage.

  • Piperidine Ring: This six-membered heterocyclic ring contains a nitrogen atom and serves as a connecting bridge between the adamantane and benzo[de]isoquinoline portions. The piperidine is functionalized at position 1 with the adamantane-1-carbonyl group and at position 4 with a methylene linker to the isoquinoline component.

  • Benzo[de]isoquinoline-1,3-dione: This polycyclic system constitutes the third major structural element, featuring a naphthalimide framework with characteristic 1,3-dione functionality .

Physical and Chemical Characteristics

The physical state of 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione is typically a crystalline solid with specific solubility characteristics dictated by its balanced lipophilic and hydrophilic regions. The adamantane portion contributes to solubility in non-polar solvents, while the carbonyl and dione functionalities provide potential hydrogen bond acceptor sites that enhance interaction with polar solvents.

The compound's chemical reactivity is primarily associated with:

  • The carbonyl groups, which may undergo nucleophilic addition reactions

  • The tertiary amine of the piperidine ring, which can participate in acid-base interactions

  • The naphthalimide system, which may engage in π-π stacking interactions with aromatic systems in biological targets.

These chemical features collectively contribute to the compound's behavior in biological systems and its potential pharmaceutical applications.

Synthesis and Chemical Reactions

Synthetic Approaches

The synthesis of 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione involves advanced organic chemistry techniques, typically requiring multi-step reaction sequences to assemble the complex structural framework. The general synthetic strategy often includes the following key steps:

  • Preparation of the adamantane-1-carbonyl piperidine intermediate

  • Synthesis of the benzo[de]isoquinoline-1,3-dione core

  • Connecting the two major components via a methylene linker

These processes frequently employ palladium-catalyzed cross-coupling reactions to enhance yields and improve reaction efficiency. The synthetic complexity necessitates careful control of reaction conditions and purification protocols to ensure high-quality product formation.

Reaction Mechanisms and Chemical Transformations

The chemical transformations involved in both the synthesis and potential derivatization of 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione encompass various reaction types including amide formation, N-alkylation, and carbonyl chemistry. These reactions provide routes for structural modification to enhance pharmacological properties or generate analogs for structure-activity relationship studies.

Structure-Activity Relationships

Key Structural Determinants of Activity

The biological activity of 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione is intimately connected to its structural features. Research has identified several structure-activity relationships that influence the compound's biological profile:

Structural FeatureEffect on ActivityPotential Mechanism
Adamantane moietyEnhanced lipophilicity and cellular penetrationImproves pharmacokinetic properties and membrane permeability
Piperidine ring substitution patternsModulation of receptor bindingAffects spatial orientation and electronic distribution
Functional groups on isoquinoline coreAltered cytotoxicity profilesInfluences target interaction and selectivity
Methylene linker lengthChanges in molecular flexibilityAffects binding pocket accommodation

These structure-activity relationships provide valuable insights for medicinal chemists seeking to optimize derivatives for specific therapeutic applications.

Analytical Characterization and Identification

Spectroscopic Analysis Techniques

The characterization of 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione typically employs multiple spectroscopic techniques to confirm structure and purity. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about carbon and hydrogen environments within the molecule

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns

  • Infrared (IR) spectroscopy: Identifies key functional groups including carbonyl stretching frequencies

  • Ultraviolet-Visible (UV-Vis) spectroscopy: Characterizes the aromatic chromophore of the benzo[de]isoquinoline system

These analytical methods collectively provide a comprehensive profile for compound identification and quality assessment in both research and potential pharmaceutical development contexts.

Chromatographic Methods

Chromatographic techniques are essential for isolation, purification, and analysis of 2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione. High-Performance Liquid Chromatography (HPLC) methods using various stationary phases and mobile phase compositions can be optimized for separation of the compound from related substances and potential impurities. These methods are particularly valuable for maintaining quality control standards in the synthesis and formulation of compounds intended for biological evaluation.

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